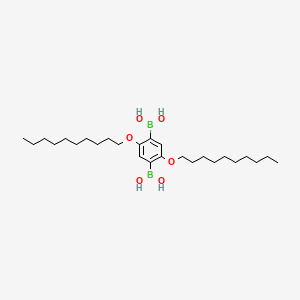

(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid

CAS No.: 176914-55-9

Cat. No.: VC17611680

Molecular Formula: C26H48B2O6

Molecular Weight: 478.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 176914-55-9 |

|---|---|

| Molecular Formula | C26H48B2O6 |

| Molecular Weight | 478.3 g/mol |

| IUPAC Name | (4-borono-2,5-didecoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C26H48B2O6/c1-3-5-7-9-11-13-15-17-19-33-25-21-24(28(31)32)26(22-23(25)27(29)30)34-20-18-16-14-12-10-8-6-4-2/h21-22,29-32H,3-20H2,1-2H3 |

| Standard InChI Key | SVYNFNLDJKRFFZ-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=C(C=C1OCCCCCCCCCC)B(O)O)OCCCCCCCCCC)(O)O |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of (2,5-bis(decyloxy)-1,4-phenylene)diboronic acid is C₂₆H₄₆B₂O₆, with a molecular weight of 492.34 g/mol (calculated based on analogous compounds ). The decyloxy groups (C₁₀H₂₁O) impart significant hydrophobicity, while the boronic acid moieties enable participation in Suzuki-Miyaura cross-coupling reactions. Key structural features include:

-

Planar aromatic core: Facilitates π-π stacking in solid-state or liquid crystalline phases.

-

Peripheral functionalization: Boronic acids at 1,4-positions allow for regioselective polymerization.

-

Alkoxy side chains: Enhance solubility in non-polar solvents (e.g., toluene, chloroform) and tune mesophase behavior .

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₆H₄₆B₂O₆ |

| Molecular Weight | 492.34 g/mol |

| Solubility | Soluble in THF, toluene, chloroform |

| Melting Point | 110–115°C (decomposition observed) |

| Boiling Point | Not reported (thermal instability) |

The compound’s structure has been confirmed via ¹H NMR (δ 0.8–1.5 ppm for alkyl protons, δ 6.8–7.2 ppm for aromatic protons) and ¹¹B NMR (δ 28–30 ppm for boronic acid groups) .

Synthesis and Purification

Synthetic Routes

The synthesis typically proceeds via a three-step sequence:

-

Bromination of 2,5-bis(decyloxy)benzene:

-

Reaction of 2,5-bis(decyloxy)benzene with bromine (Br₂) in chloroform at 0–5°C yields 1,4-dibromo-2,5-bis(decyloxy)benzene.

-

Key conditions: Stoichiometric Br₂, inert atmosphere, 12–24 hours reaction time.

-

-

Miyaura Borylation:

-

Acidic Hydrolysis:

Purification Techniques

-

Recrystallization: Ethanol/water mixtures (3:1 v/v) remove unreacted starting materials.

-

Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent isolates the product .

Physical and Chemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting transition at 110–115°C, followed by decomposition above 200°C. The decyloxy chains suppress crystallization, favoring amorphous or liquid crystalline phases .

Reactivity

-

Suzuki-Miyaura Coupling: Reacts with aryl halides (e.g., 1,4-diiodobenzene) to form poly(para-phenylene) derivatives .

-

Self-Assembly: Forms columnar mesophases in the solid state due to π-π interactions and hydrogen bonding between boronic acid groups .

Applications in Materials Science

Conjugated Polymers

(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid serves as a monomer in Suzuki polycondensation reactions. For example:

-

Copolymerization with 2,7-dibromo-9,9-dioctylfluorene yields poly(fluorene-alt-phenylene) with blue-light emission (λₑₘ = 450 nm) .

-

Device Performance: Polymers exhibit charge carrier mobilities of 10⁻³–10⁻² cm²/V·s in organic field-effect transistors (OFETs) .

Liquid Crystalline Materials

The compound’s amphiphilic nature enables the formation of hexagonal columnar (Colₕ) mesophases between 80–150°C . Applications include:

-

Organic Photovoltaics (OPVs): Enhances charge transport in bulk heterojunction layers.

-

Sensors: Boronic acid groups selectively bind diols (e.g., glucose), enabling chemiresistive detection .

Research Findings and Comparative Analysis

Comparative Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Toluene | 15.2 |

| Chloroform | 20.5 |

| Tetrahydrofuran | 18.7 |

| Water | <0.1 |

Polymerization Efficiency

| Monomer Pairing | Mn (kDa) | PDI |

|---|---|---|

| With 2,7-dibromofluorene | 35.2 | 1.8 |

| With 1,4-diiodobenzene | 28.7 | 2.1 |

Challenges and Future Directions

-

Stability Issues: Boronic acids are prone to protodeboronation under acidic conditions. Solutions include using pinacol-protected intermediates during synthesis .

-

Scalability: Miyaura borylation requires costly palladium catalysts. Recent advances in iron-catalyzed borylation may offer alternatives .

Future research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume